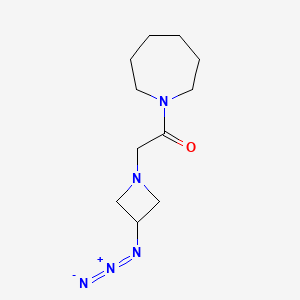
1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one
Vue d'ensemble
Description
1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes an azepane ring and an azido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one typically involves multiple steps, starting with the formation of the azepane ring. This can be achieved through the cyclization of linear precursors under acidic conditions. The azido group is then introduced using azidation reactions, often involving reagents like sodium azide.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro groups or other nitrogen-containing functionalities.
Reduction: The azido group can be reduced to form amino groups, leading to the formation of new compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone are commonly used, often under acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction of the azido group.
Substitution: Various nucleophiles, such as alkyl halides or amines, can be used in substitution reactions, typically under basic conditions.
Major Products Formed:
Oxidation Products: Nitro derivatives, nitroso compounds, and other nitrogen oxides.
Reduction Products: Amino derivatives, hydrazine derivatives, and other reduced nitrogen compounds.
Substitution Products: Alkylated or aminated derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound's unique properties make it useful in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism by which 1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The azido group, in particular, can act as a bioorthogonal handle, allowing for selective labeling and modification of biomolecules. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one is unique due to its combination of an azepane ring and an azido group. Similar compounds include:
1-(Azepan-1-yl)ethan-1-one: Lacks the azido group, resulting in different reactivity and applications.
1-(Azepan-1-yl)-2-chloroethan-1-one: Contains a chloro group instead of an azido group, leading to different chemical properties.
This compound derivatives: Variations of the compound with different substituents on the azepane ring or azido group, offering diverse functionalities.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c12-14-13-10-7-15(8-10)9-11(17)16-5-3-1-2-4-6-16/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOIVJCVOMIDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


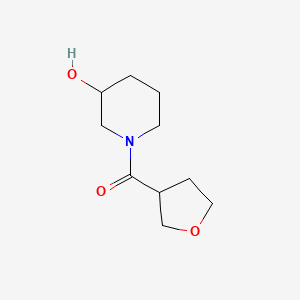
![6-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488362.png)
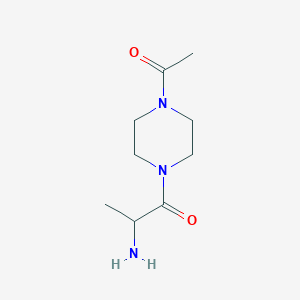
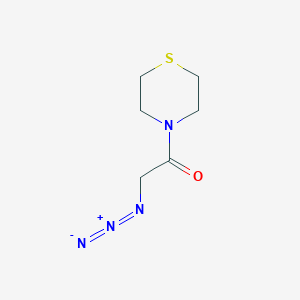
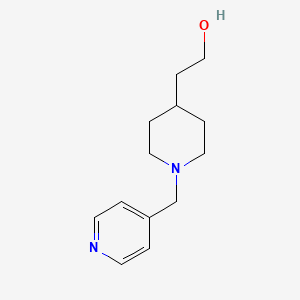

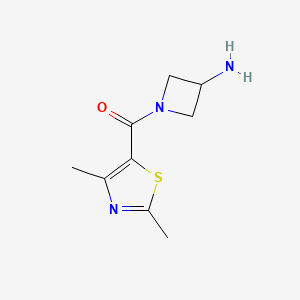
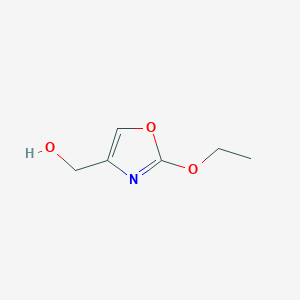
![2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide](/img/structure/B1488375.png)
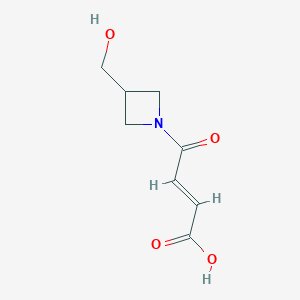
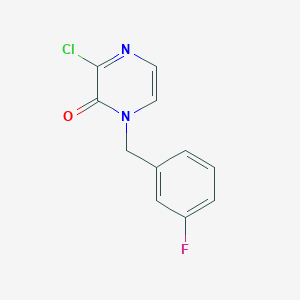
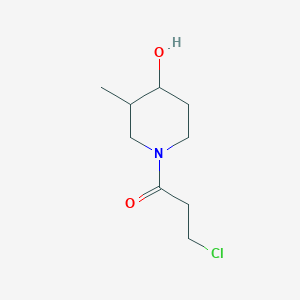
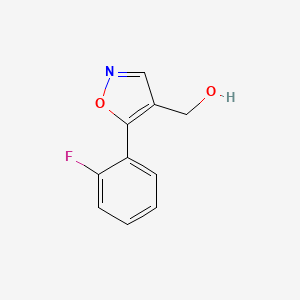
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1488381.png)
